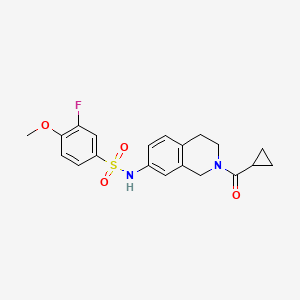
N-(2-(シクロプロパンカルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)-3-フルオロ-4-メトキシベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
触媒作用と配位子設計
NHCは、その強い金属-配位子結合により、遷移金属のための強力な配位子として機能します . その安定性と調節可能な電子特性および立体特性により、NHCは触媒用途に最適な候補となっています。 研究者は、不斉触媒、アンポラング反応、配位化学においてNHCを活用してきました . これらの化合物は、さまざまな化学変換を促進する上で重要な役割を果たしています。
有機触媒作用
有機触媒として、NHCは幅広い化学反応を促進します。 基質を活性化し、結合形成過程に関与する能力により、合成化学で大きな進歩がもたらされました . 研究者は、特定の触媒的結果を得るために、テーラーメイドのNHCを設計し、有機合成における貴重なツールとしています。
金表面およびナノ粒子の安定化
NHCの強い金属-配位子結合は、従来の配位錯体を超えています。 NHCは、金表面およびナノ粒子の安定性を高め、材料科学とナノテクノロジーにおいて有用なものとなっています . その独自の特性は、堅牢な触媒や機能性材料の開発に貢献しています。
医薬品化学および創薬
この特定の化合物は、この文脈では直接研究されていない可能性がありますが、一般的に、NHCは医薬品化学の分野で注目を集めています。 研究者は、酵素阻害剤、抗菌剤、抗癌剤としての可能性を探求しています . この化合物の構造的特徴は、新しい創薬戦略のヒントとなる可能性があります。
超分子化学
NHCは、超分子集合体に関与し、他の分子との相互作用により複雑な構造を形成します . これらの集合体は、ホスト-ゲスト化学、分子認識、自己組織化において応用されています。 研究者は、標的化された薬物送達とセンシングのために、NHCベースの超分子システムを研究しています。
材料科学と高分子化学
NHCは、高分子や金属-有機構造体など、機能性材料の開発に貢献しています . 金属中心を安定化させ、反応性に影響を与える能力は、材料の特性に影響を与えます。 研究者は、触媒、センサー、オプトエレクトロニクスなどの用途のために、NHCで機能化された高分子を研究しています。
要約すると、N-ヘテロ環状カルベンは、化合物を含む、科学的な好奇心から現代化学における不可欠なツールへと進化してきました。 その汎用性と影響は、さまざまな分野にわたっており、研究とイノベーションの魅力的な対象となっています。
Sakander, N., Ahmed, A., Rasool, B., & Mukherjee, D. (2023). An Overview of N-Heterocyclic Carbene: Properties and Applications. IntechOpen. DOI: 10.5772/intechopen.1001331 Fundamentals and applications of N-heterocyclic carbene functionalized gold surfaces and nanoparticles. Chemical Communications. DOI: 10.1039/d2cc05183d
生物活性
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including synthesis, pharmacological evaluations, and case studies.
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 422.50 g/mol
- CAS Number : 955728-15-1
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
Anticancer Activity
Research has shown that derivatives of tetrahydroisoquinoline structures possess anticancer properties. The compound was evaluated against various human cancer cell lines using the MTS assay to assess cell viability. Notably:
- Cell Lines Tested : RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical).
- IC50 Values : The most potent derivative exhibited IC50 values of approximately 60.70 µM in RKO cells and 49.79 µM in PC-3 cells, indicating significant cytotoxic effects on these lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
Antiviral Activity
Some studies suggest that compounds with similar structural motifs exhibit antiviral properties. The compound's analogs have been reported to inhibit the replication of viruses such as HIV and hepatitis C .
The proposed mechanism of action for the biological effects of this compound includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in sensitive cancer cell lines.
- Antioxidant Activity : Some derivatives have shown to scavenge free radicals, contributing to their cytotoxic effects .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide on five human tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant morphological changes observed under microscopy .
- Antiviral Testing : Another study focused on the antiviral potential against HIV-1 reverse transcriptase. The results indicated that compounds with similar structures effectively inhibited viral replication in vitro .
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-19-7-6-17(11-18(19)21)28(25,26)22-16-5-4-13-8-9-23(12-15(13)10-16)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVZWXPWHYFIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














